4-Bromo-3-chlorobenzhydrazide

描述

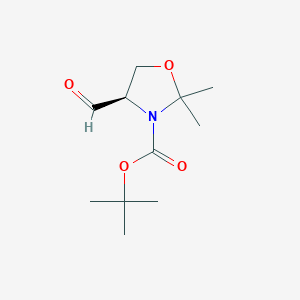

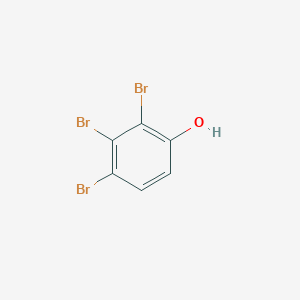

4-Bromo-3-chlorobenzhydrazide is a chemical compound that can be derived from benzhydrazide molecules with bromine and chlorine substituents on the aromatic ring. It is a part of a broader class of compounds that have been studied for various applications, including the synthesis of oxazoles, dienes, and other heterocyclic compounds, as well as for their antibacterial properties and potential as enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds often involves photo-thermochemical processes, gold-catalyzed rearrangements, or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides has been achieved using solar photo-thermochemical C(sp3)–H bromination in a specially designed reactor . Similarly, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed using halogenated alkynes as substrates . Moreover, the synthesis of 4-bromomethyl-2-chlorooxazole, a versatile oxazole cross-coupling unit, has been described, demonstrating the utility of halogenated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzhydrazide derivatives has been characterized by various spectroscopic methods, including single-crystal X-ray structure determination. These studies have revealed details about the conformation, planarity, and intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

4-Bromo-3-chlorobenzhydrazide and its derivatives participate in various chemical reactions. They can undergo condensation reactions to form hydrazones, which have been evaluated for antibacterial activity . Additionally, these derivatives have been used as building blocks for the synthesis of a wide range of compounds, including those with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzhydrazide derivatives have been studied to some extent. For example, the crystal packing, hydrogen bonding, and weak interactions such as C–H···O and C–H···π have been analyzed to understand the stability and reactivity of these compounds . The synthesis of related compounds like 2,4,6-Bromo-4'-nitro ether and 2-Bromo-2′,4′-dichloroacetophenone has also included the measurement of physical constants such as density, refractive index, boiling point, and melting point .

科学研究应用

Environmental and Chemical Research

Air-Sea Flux of Bromoform : A study by Quack and Wallace (2003) explores the significant role of bromoform, a brominated compound, as a major source of atmospheric organic bromine, affecting the troposphere and lower stratosphere. The research highlights the importance of understanding brominated compounds' contribution to atmospheric chemistry and their sea-to-air fluxes, emphasizing the need for integrated marine and atmospheric observations to better constrain their impact on the environment (Quack & Wallace, 2003).

Toxicology and Environmental Impact : A review by Kim et al. (2002) on various disinfectants against Legionella in water systems discusses the efficacy and potential health risks associated with chlorinated and brominated disinfectants. This work underscores the broader context of using such compounds in environmental and public health applications, highlighting the importance of selecting appropriate disinfectants to mitigate risks while effectively controlling pathogens (Kim et al., 2002).

Halogenated Compounds in Organic Chemistry : Tothadi, Joseph, and Desiraju (2013) discuss the modularity of synthons in cocrystals involving 4-bromobenzamide and dicarboxylic acids, focusing on halogen...halogen interactions. This study provides insight into the structural and interactional nuances of brominated compounds in the field of crystal engineering and design, demonstrating the intricate ways in which these compounds participate in forming complex molecular structures (Tothadi et al., 2013).

安全和危害

属性

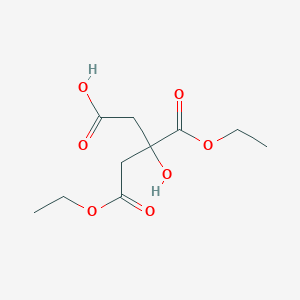

IUPAC Name |

4-bromo-3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMUCZNGCWTULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370783 | |

| Record name | 4-Bromo-3-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzhydrazide | |

CAS RN |

148993-19-5 | |

| Record name | 4-Bromo-3-chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148993-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148993-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)